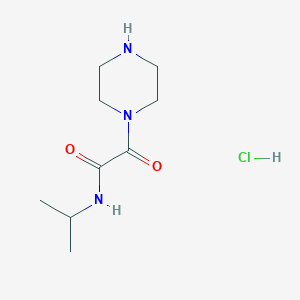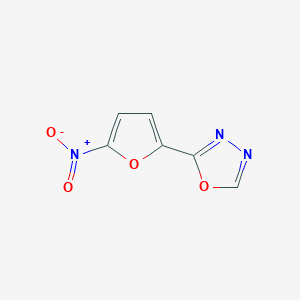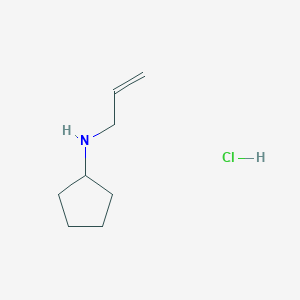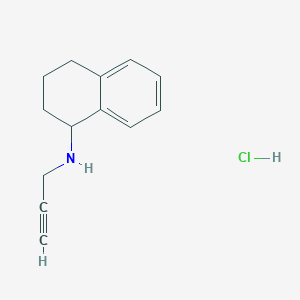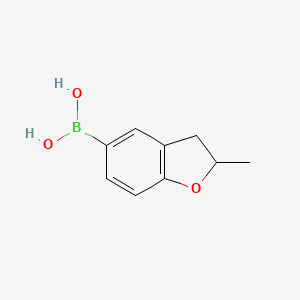
(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid
Übersicht
Beschreibung
“(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid” is a chemical compound with the CAS Number: 1028748-11-9 . It has a molecular weight of 178 and its IUPAC name is 2-methyl-2,3-dihydro-1-benzofuran-5-ylboronic acid . The compound is typically stored at -10°C and is available in powder form .
Synthesis Analysis
The synthesis of boronic acid derivatives, such as “(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-used transition metal catalyzed carbon–carbon bond-forming reaction. The process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid” is 1S/C9H11BO3/c1-6-4-7-5-8 (10 (11)12)2-3-9 (7)13-6/h2-3,5-6,11-12H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid” is a powder that is stored at -10°C .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors
- Benzofuran-2-boronic acid serves as a fluorescent sensor for detecting palladium ions (Pd2+). It forms a fluorescent derivative under basic conditions, offering a microplate-based assay for high-throughput measurement of Pd2+ with a detection limit of 9.8 nM (Higashi, Kishikawa, Ohyama, & Kuroda, 2017).
Synthesis of Novel Compounds
- Utilizing Suzuki–Miyaura cross-coupling reaction, researchers designed 3-aryl-substituted 7-alkoxy-4-methylcoumarins with enhanced fluorogenic properties, including benzofuran derivatives (Zen, Aylott, & Chan, 2014).
- Aryl-2-hydroxypropenoic derivatives were treated with boron tribromide to yield various compounds, including 3-hydroxycoumarins and benzofuran-2-carboxylic acids (Dupont & Cotelle, 2001).
Catalysis and Organic Synthesis
- A method using boron trichloride (BCl3) was developed for the synthesis of benzofurans through dehydrative cyclization, a mild and efficient procedure (Kim, Lee, & Lee, 2008).
- Palladium-catalyzed pathways were employed for synthesizing aryl-substituted indenes, using (2-methyl-1H-inden-4-yl)boronic acid and related compounds (Izmer et al., 2006).
Library Synthesis
- Libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds were synthesized for biologically active compounds, using salicylaldehydes, aryl boronic acids, or halides (Qin et al., 2017).
Chemical Recognition
- Terphenylboronic acids were synthesized to recognize α and β-anomers of 2-deoxyribofuranosides, demonstrating potential in controlling stereochemistry in synthetic reactions (Yamashita, Amano, Shimada, & Narasaka, 1996).
Assays Development
- A fluorescence assay was developed for amines, including triethylamine, using the fluorescence enhancement of benzofuran-2-boronic acid upon dimerization promoted by palladium catalyst and amine (Tange, Higashi, Kishikawa, & Kuroda, 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-3,5-6,11-12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNVVERIGKVWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655816 | |
| Record name | (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid | |
CAS RN |
1028748-11-9 | |
| Record name | B-(2,3-Dihydro-2-methyl-5-benzofuranyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028748-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





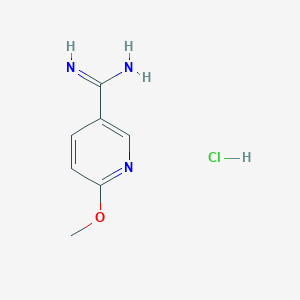




![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
